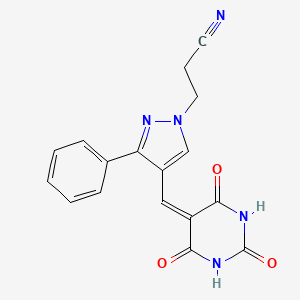
N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is part of a class of compounds that include thiazole and carboxamide functional groups, known for their varied biological activities. Research in this domain often explores these compounds for their potential therapeutic applications, including their role as inhibitors against specific enzymes or receptors.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves multi-step reactions that might include the formation of thiazole rings through cyclization processes, followed by functionalization steps. For instance, the synthesis of similar compounds often employs strategies like the coupling of halogenated precursors with sulfur sources or the amidation of ester intermediates to introduce carboxamide functionalities (Gebeyehu et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized using techniques like X-ray diffraction, revealing details such as crystalline forms and intermolecular interactions. These structural analyses are crucial for understanding the compound's potential interactions with biological targets (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide and related compounds have been synthesized and characterized through various spectroscopic and analytical techniques. These compounds have been explored for their nonlinear optical (NLO) properties, charge transfer capabilities, and frontier molecular orbitals (FMOs) analysis. The study suggests these compounds possess significant NLO character, implying their potential in technology applications related to charge transfer and chemical activities (Haroon et al., 2019).
Metabolic Fate and Excretion
Research on the metabolism and disposition of compounds structurally similar to N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, including their use in drug discovery and the exploration of metabolic pathways, has utilized 19F-NMR spectroscopy. This approach supports the selection of candidates for further development by elucidating the metabolic fate and excretion patterns in rats and dogs (Monteagudo et al., 2007).
Antimicrobial and Antituberculosis Activity
Some derivatives of N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide have been investigated for their antimicrobial and antituberculosis activities. Specifically, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in the development of new antituberculosis agents (Jeankumar et al., 2013).
Fluorescence and Electrochromism
Compounds with a thiazolothiazole core, similar in structure to N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, exhibit strong fluorescence and distinctive reversible electrochromism. This property is of interest for optoelectronic, electron transfer sensing, and other photochemical applications, showcasing the multifunctional use of such materials (Woodward et al., 2017).
Anti-inflammatory and Antinociceptive Activities
Research on thiazolo[3,2-a]pyrimidine derivatives, structurally related to N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, has shown significant anti-inflammatory and antinociceptive activities. These findings suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Alam et al., 2010).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-3-2-4-15(9-12)22-18(26)24-19-23-16(11-27-19)17(25)21-10-13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYXXUFIOCHXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)


![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)



![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
